3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine
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Overview
Description
3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the thiophene core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzenesulfonyl group: This step may involve sulfonylation reactions using reagents like benzenesulfonyl chloride.
Attachment of the 3-methoxybenzoyl group: This can be done through acylation reactions using 3-methoxybenzoyl chloride.
Incorporation of the N2-(4-methylphenyl) group: This step may involve amination reactions using 4-methylaniline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methoxy group.
Reduction: Reduction reactions may target the sulfonyl or carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: Thiophene derivatives are often used in the development of conductive polymers and organic semiconductors.
Biology
Biological Activity: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene, 3-bromothiophene.
Sulfonyl compounds: Compounds like benzenesulfonamide, p-toluenesulfonyl chloride.
Benzoyl compounds: Compounds like benzoyl chloride, 4-methoxybenzoyl chloride.
Uniqueness
The uniqueness of 3-(benzenesulfonyl)-5-(3-methoxybenzoyl)-N2-(4-methylphenyl)thiophene-2,4-diamine lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-methylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S2/c1-16-11-13-18(14-12-16)27-25-24(33(29,30)20-9-4-3-5-10-20)21(26)23(32-25)22(28)17-7-6-8-19(15-17)31-2/h3-15,27H,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQMTNYDSAKCFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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